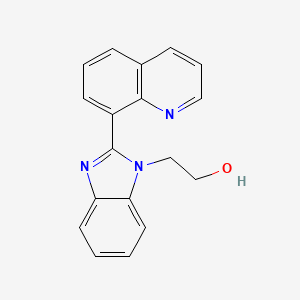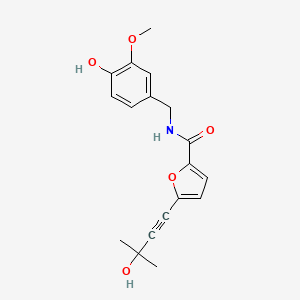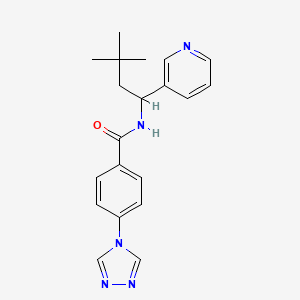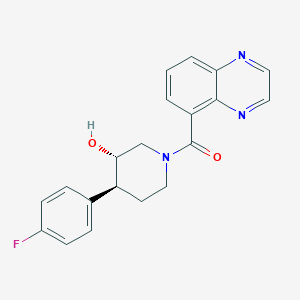![molecular formula C24H32N2O4 B4532916 1-(2-methoxy-4-{[(1-phenylcyclopropyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B4532916.png)
1-(2-methoxy-4-{[(1-phenylcyclopropyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol
Descripción general
Descripción
The chemical compound under discussion is likely involved in specialized research areas, including medicinal chemistry and organic synthesis, due to its structural complexity and the presence of multiple functional groups such as phenyl, cyclopropyl, methoxy, and morpholinyl groups.
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps, including the formation of Schiff bases and their reduction, cyclization reactions, and the use of catalysts for specific stereoisomeric outcomes. For instance, Ajibade and Andrew (2021) detailed the synthesis of compounds via the Schiff base reduction route, revealing insights into the molecular structure through crystallization processes (Ajibade & Andrew, 2021).
Molecular Structure Analysis
The molecular structure of complex organic compounds is crucial for understanding their chemical behavior and potential applications. Techniques such as X-ray crystallography provide detailed insights into the arrangement of atoms within a molecule and the types of intermolecular interactions that stabilize the structure, as demonstrated by Lu et al. (2021), who explored the structure of a molecule with antiproliferative activity (Lu et al., 2021).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and overall molecular structure. Compounds containing morpholinyl groups, for example, can undergo various reactions, including cyclization and interactions with amines, which are essential for synthesizing new molecules with potential biological activity. Studies like those conducted by Kato et al. (1992) explore the structure-activity relationships of benzamides, providing insights into the design of molecules with specific biological functions (Kato et al., 1992).
Physical Properties Analysis
The physical properties of organic compounds, including solubility, melting point, and crystalline structure, are crucial for their practical application. These properties are often determined experimentally and can be influenced by the compound's molecular structure and intermolecular interactions. Research by Yahiaoui et al. (2023) on Schiff base compounds highlights the importance of structural analysis for understanding the physical properties (Yahiaoui et al., 2023).
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemicals, stability, and degradation pathways, are determined by the functional groups present in the molecule and their spatial arrangement. Investigations into the kinetics and mechanisms of reactions involving similar compounds provide valuable information for predicting the behavior of new compounds under various conditions (Castro et al., 2001).
Propiedades
IUPAC Name |
1-[2-methoxy-4-[[(1-phenylcyclopropyl)amino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c1-28-23-15-19(16-25-24(9-10-24)20-5-3-2-4-6-20)7-8-22(23)30-18-21(27)17-26-11-13-29-14-12-26/h2-8,15,21,25,27H,9-14,16-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNKEEKWTLWCHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2(CC2)C3=CC=CC=C3)OCC(CN4CCOCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3aR*,6aR*)-2-(cyclopropylcarbonyl)-5-[(1-ethyl-1H-imidazol-2-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B4532840.png)
![phenyl(1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)methanone](/img/structure/B4532845.png)
![4-benzyl-1-[(3,5-dimethyl-4-isoxazolyl)methyl]piperidine trifluoroacetate](/img/structure/B4532850.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(4-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]acetamide](/img/structure/B4532852.png)


![3-[(cyclopropylcarbonyl)amino]-N-(2-methoxybenzyl)-4-methylbenzamide](/img/structure/B4532873.png)
amino]-N,N-dimethylpropanamide](/img/structure/B4532879.png)
![4-{[(3S*,4S*)-3-hydroxy-4-isopropoxypyrrolidin-1-yl]methyl}-N-phenylbenzamide](/img/structure/B4532887.png)
![7-(2,3-difluorobenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4532898.png)


![1-(3-{[(4-fluoro-3-methylphenyl)amino]carbonyl}benzyl)piperidine-4-carboxamide](/img/structure/B4532918.png)